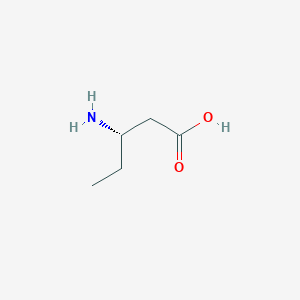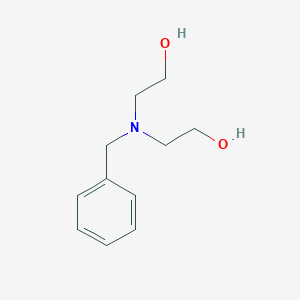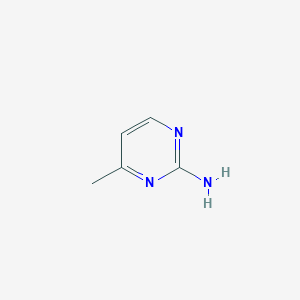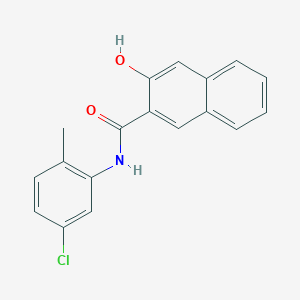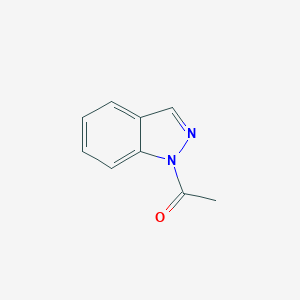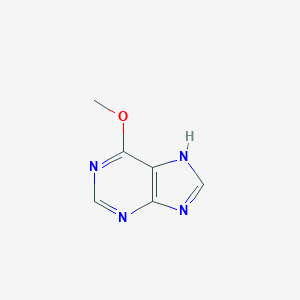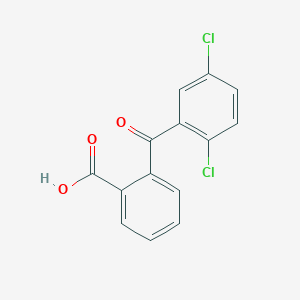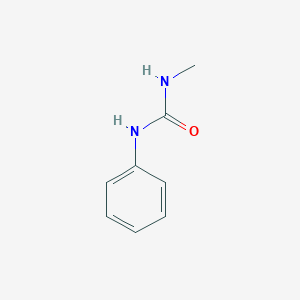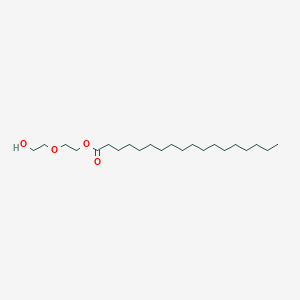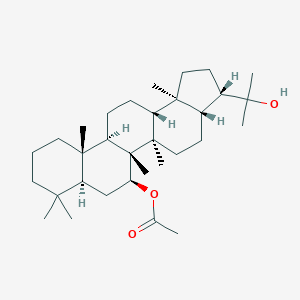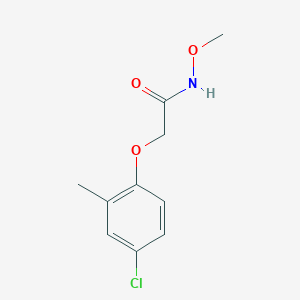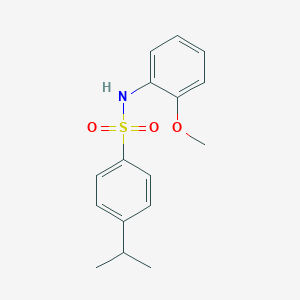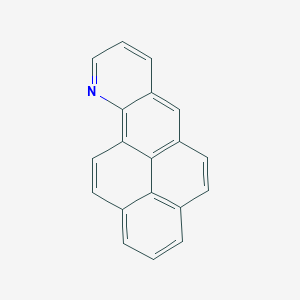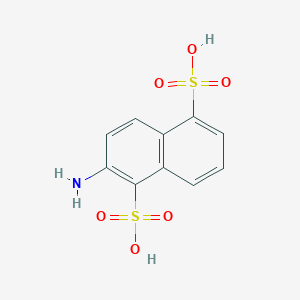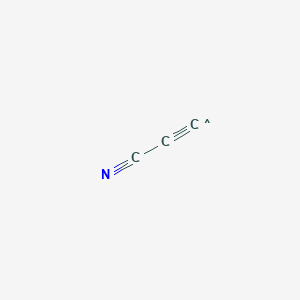
Cyanoethynyl radical
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanoethynyl radical (CCCN) is a highly reactive molecule that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. The radical is composed of three carbon atoms and one nitrogen atom, with a linear structure that makes it an attractive candidate for various chemical reactions. In Additionally, we will list future directions for research on this radical.
科学研究应用
Cyanoethynyl radical has a wide range of potential applications in scientific research, particularly in the field of chemistry. The radical can be used as a building block for the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. Additionally, Cyanoethynyl radical can be used as a probe for studying chemical reactions and mechanisms due to its highly reactive nature. The radical has also been used in the development of new materials such as carbon nanotubes and graphene.
作用机制
Cyanoethynyl radical is a highly reactive radical that can undergo various chemical reactions due to its unpaired electron. The radical can react with other molecules to form new compounds, including addition reactions, substitution reactions, and radical coupling reactions. Additionally, Cyanoethynyl radical can participate in radical polymerization reactions, where it acts as a chain initiator or terminator. The mechanism of action of Cyanoethynyl radical is complex and depends on the specific reaction conditions.
生化和生理效应
Cyanoethynyl radical has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the radical can react with various biomolecules such as DNA and proteins, potentially leading to cellular damage. Additionally, Cyanoethynyl radical has been shown to have toxic effects on some organisms. More research is needed to fully understand the potential biochemical and physiological effects of Cyanoethynyl radical.
实验室实验的优点和局限性
Cyanoethynyl radical has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it an attractive candidate for studying chemical reactions and mechanisms. Additionally, Cyanoethynyl radical can be easily synthesized using simple methods, making it readily available for research. However, the radical's high reactivity also presents a limitation, as it can be difficult to control the reaction conditions. Additionally, Cyanoethynyl radical has a short half-life, which can make it challenging to study in certain experimental conditions.
未来方向
There are several future directions for research on Cyanoethynyl radical. One area of interest is the development of new synthetic methods for Cyanoethynyl radical that are more efficient and scalable. Additionally, further research is needed to fully understand the mechanism of action of Cyanoethynyl radical and its potential applications in various fields. Finally, more research is needed on the potential biochemical and physiological effects of Cyanoethynyl radical, particularly in relation to its potential toxicity.
Conclusion:
In conclusion, Cyanoethynyl radical is a highly reactive radical with unique chemical properties and potential applications in various fields. The synthesis of Cyanoethynyl radical is a challenging process that requires careful consideration of the reaction conditions. Cyanoethynyl radical has several advantages and limitations for lab experiments, and there are several future directions for research on this radical. Overall, Cyanoethynyl radical has significant potential for advancing scientific research and development in various fields.
合成方法
The synthesis of Cyanoethynyl radical is a challenging process that requires careful consideration of the reaction conditions. One of the most common methods for synthesizing Cyanoethynyl radical is through the reaction of cyanogen (NCCN) with acetylene (HCCH) in the gas phase. The reaction is exothermic and requires a high temperature of around 500°C. Additionally, the reaction must be carried out in the presence of a catalyst such as copper or silver to facilitate the formation of Cyanoethynyl radical. Other methods for synthesizing Cyanoethynyl radical include the reaction of cyanogen with ethynylmagnesium bromide and the reaction of cyanogen with acetylene in the presence of a plasma discharge.
属性
CAS 编号 |
12543-75-8 |
|---|---|
产品名称 |
Cyanoethynyl radical |
分子式 |
C3N |
分子量 |
50.04 g/mol |
InChI |
InChI=1S/C3N/c1-2-3-4 |
InChI 键 |
URBHYAWCGWIELS-UHFFFAOYSA-N |
SMILES |
[C]#CC#N |
规范 SMILES |
[C]#CC#N |
其他 CAS 编号 |
12543-75-8 |
同义词 |
cyanoethynyl radical |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



